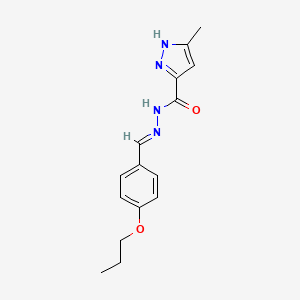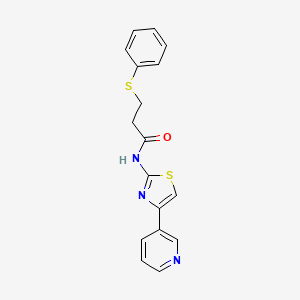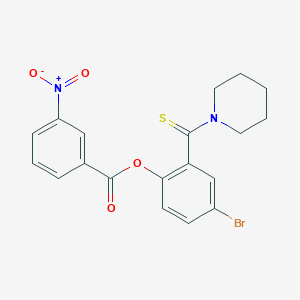![molecular formula C17H17ClN2O3S B11661727 Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11661727.png)
Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de propan-2-yle {[4-(2-chlorophényl)-3-cyano-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl} est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente une structure unique qui comprend un groupe chlorophényle, un groupe cyano et une fraction acétate de tétrahydropyridinyl sulfanyl, ce qui en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétate de propan-2-yle {[4-(2-chlorophényl)-3-cyano-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl} implique généralement plusieurs étapes. Une méthode courante comprend la condensation du 2-chlorobenzaldéhyde avec l’acide cyanoacétique pour former l’acide 2-chloro-3-cyanopropénoïque. Cet intermédiaire est ensuite mis à réagir avec le 2-aminothiophénol pour former le dérivé tétrahydropyridinyl sulfanyl. Enfin, l’estérification avec l’isopropanol donne le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Les catalyseurs et les solvants sont soigneusement sélectionnés pour garantir des réactions efficaces et des sous-produits minimaux.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de propan-2-yle {[4-(2-chlorophényl)-3-cyano-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl} peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou en sulfone à l’aide d’oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le groupe cyano peut être réduit en amine à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Méthylate de sodium, tert-butylate de potassium.
Produits principaux
Oxydation : Dérivés sulfoxyde, sulfone.
Réduction : Dérivés aminés.
Substitution : Divers dérivés phényliques substitués.
Applications de recherche scientifique
L’acétate de propan-2-yle {[4-(2-chlorophényl)-3-cyano-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl} présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated pour son potentiel comme inhibiteur enzymatique.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment des propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acétate de propan-2-yle {[4-(2-chlorophényl)-3-cyano-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl} implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les groupes cyano et chlorophényle jouent un rôle crucial dans son affinité de liaison et sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de 2-chloropropan-2-yle
- Acétate de propan-2-yle
- Acétate de propan-2-yle {[3-(4-chlorophényl)-4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}
Unicité
L’acétate de propan-2-yle {[4-(2-chlorophényl)-3-cyano-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl} est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du groupe cyano, en particulier, le distingue des autres composés similaires et contribue à son potentiel en tant qu’intermédiaire polyvalent dans la synthèse organique et la recherche pharmaceutique.
Propriétés
Formule moléculaire |
C17H17ClN2O3S |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
propan-2-yl 2-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-10(2)23-16(22)9-24-17-13(8-19)12(7-15(21)20-17)11-5-3-4-6-14(11)18/h3-6,10,12H,7,9H2,1-2H3,(H,20,21) |
Clé InChI |
HXZFGCDXLXMQNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5E)-5-(3-ethoxy-4-{[(3-nitrophenyl)carbonyl]oxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11661650.png)

![3-(2-chlorophenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661659.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661678.png)
![5-{5-bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661686.png)

![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11661699.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B11661701.png)

![(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661711.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661723.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11661729.png)
